molecular formula C20H20N2OS B2521951 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 166113-81-1

2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B2521951
CAS RN: 166113-81-1
M. Wt: 336.45
InChI Key: DSFFNHAYIKNYBP-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C20H20N2OS and a molecular weight of 336.4506 . It is also known by its synonyms and has a CBNumber of CB61534519 .

Scientific Research Applications

Synthesis and Chemical Properties

A significant portion of the research surrounding the chemical compound 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile focuses on its synthesis and the exploration of its chemical properties. For instance, studies have delved into complex domino reactions to synthesize novel heterocyclic systems. One such study is by Bondarenko et al. (2016), where derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile were synthesized. This synthesis utilized spatially adjacent active methylene, nitrile, and hydroxyl groups under the action of a base, leading to consecutive intramolecular cyclization reactions. The result was the formation of a novel heterocyclic system, highlighting the compound's utility in creating complex chemical structures with potential for further pharmaceutical exploration (Bondarenko et al., 2016).

Structural Insights and Molecular Interactions

The investigation into the structural characteristics and molecular interactions of related compounds provides insight into their potential applications in drug design and development. For instance, Vishnupriya et al. (2014) analyzed the structures of three new pyridine derivatives, including hexahydrocycloocta[b]pyridine-3-carbonitriles, to understand how subtle changes in structure can substantially alter intermolecular interaction patterns. This research underscores the importance of structural analysis in the development of new compounds with desired chemical and physical properties (Vishnupriya et al., 2014).

Potential Inhibitory Activities

Further research efforts have been directed toward understanding the biological and pharmacological potentials of related chemical structures. Al-Wahaibi et al. (2021) describe the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, which were explored for their potential as dihydrofolate reductase inhibitors. This kind of study demonstrates the ongoing interest in using such compounds as bases for developing therapeutic agents, particularly in the realm of cancer treatment and other diseases where dihydrofolate reductase plays a critical role (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-phenacylsulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c21-13-17-12-16-10-4-1-2-7-11-18(16)22-20(17)24-14-19(23)15-8-5-3-6-9-15/h3,5-6,8-9,12H,1-2,4,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFNHAYIKNYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

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